molecular formula C11H19N3O B1363749 N-1-adamantylhydrazinecarboxamide CAS No. 26496-36-6

N-1-adamantylhydrazinecarboxamide

Cat. No. B1363749
CAS RN: 26496-36-6
M. Wt: 209.29 g/mol
InChI Key: OZUYDSURXVXCJV-UHFFFAOYSA-N
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Description

“N-1-adamantylhydrazinecarboxamide” is a biochemical compound with the molecular formula C11H19N3O . It has an average mass of 209.288 Da and a monoisotopic mass of 209.152817 Da .


Molecular Structure Analysis

The molecular structure of “N-1-adamantylhydrazinecarboxamide” is represented by the formula C11H19N3O . The IUPAC name for this compound is 1-(1-adamantyl)-3-aminourea.


Physical And Chemical Properties Analysis

“N-1-adamantylhydrazinecarboxamide” has a molecular weight of 209.29 g/mol. Unfortunately, specific physical and chemical properties like hardness, topography, and hydrophilicity are not available .

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

  • N-(1-adamantyl)carbothioamide derivatives, including N-1-adamantylhydrazinecarboxamide, have been synthesized and tested for antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some compounds showed potent antibacterial activity. Additionally, these compounds exhibited hypoglycemic activity in diabetic rats, with significant reductions in serum glucose levels (Al-Abdullah et al., 2015).

Antiviral and Antibacterial Properties

  • Adamantyl derivatives, including those related to N-1-adamantylhydrazinecarboxamide, were synthesized and evaluated for their anti-HIV and antibacterial activities. Some derivatives showed good antiretroviral activity against HIV-1 and HIV-2, and antibacterial activity against glycopeptide-sensitive and -resistant bacteria (Printsevskaya et al., 2005).

Broad-Spectrum Antibacterial Candidates

  • Novel N′-heteroarylidene-1-carbohydrazide derivatives were synthesized and characterized. These compounds, closely related to N-1-adamantylhydrazinecarboxamide, displayed potent broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL (Al-Wahaibi et al., 2020).

Corrosion Inhibition

  • N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide, a compound related to N-1-adamantylhydrazinecarboxamide, was investigated as an effective corrosion inhibitor for hydrochloric acid pickling of C-steel. The compound showed high protection efficacy and could be a significant advancement in corrosion inhibition (Sayed & El-Lateef, 2020).

Cancer Cell Growth Inhibition

  • Adamantylmaleimide derivatives, including those related to N-1-adamantylhydrazinecarboxamide, were studied for their in vitro and in vivo growth inhibition of human gastric cancer cells. Some derivatives showed modest growth inhibitory activities and induced apoptosis in cancer cells (Wang et al., 1998).

Safety And Hazards

“N-1-adamantylhydrazinecarboxamide” may cause an allergic skin reaction and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1-adamantyl)-3-aminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUYDSURXVXCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364220
Record name N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-adamantylhydrazinecarboxamide

CAS RN

26496-36-6
Record name N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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